molecular formula C17H16Cl2N2O3 B5125407 4-tert-butyl-N-(2,5-dichloro-4-nitrophenyl)benzamide

4-tert-butyl-N-(2,5-dichloro-4-nitrophenyl)benzamide

Cat. No. B5125407
M. Wt: 367.2 g/mol
InChI Key: REOXERKLODYWCP-UHFFFAOYSA-N
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Description

4-tert-butyl-N-(2,5-dichloro-4-nitrophenyl)benzamide, also known as TBNPB, is a chemical compound that has been widely studied for its various applications in scientific research. It is a selective agonist of the retinoic acid receptor-related orphan receptor alpha (RORα) and has been shown to have potential therapeutic effects in various diseases, including cancer, autoimmune disorders, and metabolic disorders. In

Scientific Research Applications

4-tert-butyl-N-(2,5-dichloro-4-nitrophenyl)benzamide has been extensively studied for its potential therapeutic effects in various diseases. It has been shown to have anti-inflammatory, anti-tumor, and anti-diabetic properties. This compound has been found to inhibit the production of pro-inflammatory cytokines and chemokines in immune cells, which may be beneficial for the treatment of autoimmune disorders such as rheumatoid arthritis and multiple sclerosis. This compound has also been shown to inhibit the growth of cancer cells in vitro and in vivo, suggesting its potential as a cancer therapeutic. In addition, this compound has been found to improve glucose tolerance and insulin sensitivity in animal models of type 2 diabetes, indicating its potential as an anti-diabetic agent.

Mechanism of Action

4-tert-butyl-N-(2,5-dichloro-4-nitrophenyl)benzamide is a selective agonist of the RORα receptor, which belongs to the nuclear receptor superfamily. RORα is a transcription factor that plays a key role in regulating the expression of genes involved in various physiological processes, including metabolism, inflammation, and immunity. This compound binds to the ligand-binding domain of RORα and induces a conformational change that allows it to recruit coactivators and activate gene transcription. The downstream effects of RORα activation by this compound are complex and multifaceted, but they ultimately lead to the observed biochemical and physiological effects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are diverse and depend on the specific cell type and tissue context. This compound has been shown to modulate the expression of genes involved in lipid metabolism, glucose homeostasis, and inflammation. It has also been found to regulate the differentiation and function of immune cells, including T cells, B cells, and dendritic cells. In addition, this compound has been shown to inhibit the proliferation and survival of cancer cells by inducing cell cycle arrest and apoptosis.

Advantages and Limitations for Lab Experiments

One of the main advantages of 4-tert-butyl-N-(2,5-dichloro-4-nitrophenyl)benzamide for lab experiments is its selectivity for RORα, which allows for the specific modulation of RORα-dependent pathways without affecting other nuclear receptors. This compound is also relatively stable and easy to handle, making it a convenient tool for in vitro and in vivo studies. However, this compound has some limitations as well. It has a relatively short half-life in vivo, which may limit its therapeutic potential. In addition, the effects of this compound on RORα may be context-dependent and may vary depending on the specific cell type and tissue context.

Future Directions

There are several future directions for research on 4-tert-butyl-N-(2,5-dichloro-4-nitrophenyl)benzamide. One area of interest is the development of more potent and selective RORα agonists that have improved pharmacokinetic properties and therapeutic potential. Another area of interest is the elucidation of the downstream signaling pathways and molecular mechanisms that mediate the effects of this compound on various physiological processes. Finally, the application of this compound in animal models of various diseases, including cancer, autoimmune disorders, and metabolic disorders, may provide valuable insights into its therapeutic potential and limitations.

Synthesis Methods

The synthesis of 4-tert-butyl-N-(2,5-dichloro-4-nitrophenyl)benzamide involves the reaction of 2,5-dichloro-4-nitrobenzoic acid with tert-butylamine and 1,1'-carbonyldiimidazole (CDI) in anhydrous dichloromethane. The reaction mixture is stirred at room temperature for several hours, and the resulting product is purified by column chromatography. The yield of this compound is typically around 50-60%.

properties

IUPAC Name

4-tert-butyl-N-(2,5-dichloro-4-nitrophenyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16Cl2N2O3/c1-17(2,3)11-6-4-10(5-7-11)16(22)20-14-8-13(19)15(21(23)24)9-12(14)18/h4-9H,1-3H3,(H,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REOXERKLODYWCP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C(=O)NC2=CC(=C(C=C2Cl)[N+](=O)[O-])Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16Cl2N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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